Pan-Kinase Multi-Target Engagement Profile of BRD4-Kinases-IN-3 Versus PLK1/BRD4 Dual Inhibitor
BRD4-Kinases-IN-3 demonstrates potent inhibition across six distinct kinase targets in addition to BRD4, whereas the dual inhibitor PLK1/BRD4-IN-3 (Compound 21) is restricted to PLK1 and BRD4 bromodomain engagement. Specifically, BRD4-Kinases-IN-3 inhibits JAK2 and FLT3 with IC₅₀ values of 1.1 nM each, and exhibits significant activity against NTRK3 (IC₅₀ = 5 nM), ROS1 (IC₅₀ = 11 nM), PDGFRβ (IC₅₀ = 16 nM), and FGFR1 (IC₅₀ = 43 nM) [1]. In contrast, PLK1/BRD4-IN-3 inhibits BRD4-BD1 with an IC₅₀ of 0.059 μM (59 nM) and PLK1 with an IC₅₀ of 0.127 μM (127 nM), without reported activity against the JAK2/FLT3/NTRK/ROS1 kinase panel . This expanded kinase targeting spectrum of BRD4-Kinases-IN-3 may confer advantage in malignancies driven by FLT3 internal tandem duplication or JAK-STAT pathway activation.
| Evidence Dimension | Inhibitory potency (IC₅₀) against kinase panel |
|---|---|
| Target Compound Data | BRD4 BD1: 34 nM; JAK2: 1.1 nM; FLT3: 1.1 nM; NTRK3: 5 nM; ROS1: 11 nM; PDGFRβ: 16 nM; FGFR1: 43 nM |
| Comparator Or Baseline | PLK1/BRD4-IN-3: BRD4-BD1 IC₅₀ = 59 nM; PLK1 IC₅₀ = 127 nM; No reported JAK2/FLT3/NTRK/ROS1 activity |
| Quantified Difference | BRD4-Kinases-IN-3 exhibits 1.7-fold greater BRD4-BD1 potency (34 nM vs 59 nM) and 115-fold greater JAK2/FLT3 potency (1.1 nM vs ~127 nM PLK1 IC₅₀) |
| Conditions | In vitro biochemical kinase inhibition assays; IC₅₀ values determined via standard enzyme activity protocols |
Why This Matters
Procurement decisions must account for whether experimental models require broad-spectrum kinase targeting (FLT3/JAK2/NTRK-driven) versus narrow PLK1-focused inhibition.
- [1] ChemSrc. BRD4-Kinases-IN-3 Product Technical Datasheet. CAS: 1877286-69-5. View Source
